molecular formula C19H15N7 B2553364 7-(2,5-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900896-63-1

7-(2,5-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2553364
CAS No.: 900896-63-1
M. Wt: 341.378
InChI Key: RCGIYYYYJKXNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-triazolopyrimidine family, a class of heterocyclic molecules characterized by fused pyrazole, triazole, and pyrimidine rings. Its structure includes a 2,5-dimethylphenyl group at position 7 and a pyridin-3-yl group at position 2 (Figure 1). These substituents confer distinct electronic and steric properties, influencing its pharmacological profile. Pyrazolo-triazolopyrimidines are recognized for their roles as kinase inhibitors and adenosine receptor antagonists, with demonstrated anticancer and neurological applications .

Properties

IUPAC Name

10-(2,5-dimethylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7/c1-12-5-6-13(2)16(8-12)26-18-15(10-22-26)19-23-17(24-25(19)11-21-18)14-4-3-7-20-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGIYYYYJKXNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2,5-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS Number: 955850-34-7) is a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings concerning its biological activity, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₅
  • Molecular Weight : 305.38 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including antitumor , antiviral , and anti-inflammatory effects. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold is particularly noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. Studies have demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit potent cytotoxicity against various cancer cell lines.

Case Studies and Findings

  • Inhibition of CDK2 : A study highlighted that several derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine showed significant inhibition of CDK2 activity. The most potent compounds demonstrated IC₅₀ values ranging from 45 nM to 97 nM against MCF-7 breast cancer cells and 6 nM to 99 nM against HCT-116 colon cancer cells .
  • Mechanism of Action : The mechanism through which these compounds exert their effects includes the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by alterations in the expression levels of key proteins involved in apoptosis and cell cycle regulation .
  • Comparative Analysis : In a comparative study with standard chemotherapeutics like Sorafenib, the new derivatives exhibited superior cytotoxicity profiles against HepG-2 liver cancer cells (IC₅₀ values of 48–90 nM ) compared to Sorafenib (IC₅₀ values of 144 nM ) .

Table of Biological Activity Data

CompoundCell LineIC₅₀ Value (nM)Mechanism of Action
Compound AMCF-745 - 97CDK2 Inhibition
Compound BHCT-1166 - 99Induction of Apoptosis
Compound CHepG-248 - 90Cell Cycle Arrest
SorafenibHepG-2144Traditional Chemotherapy

Additional Biological Activities

Beyond anticancer properties, derivatives of this compound have shown promise in other areas:

  • Antiviral Activity : Some studies suggest potential efficacy against viral infections through inhibition of viral replication mechanisms.
  • Anti-inflammatory Effects : Preliminary data indicate that these compounds may modulate inflammatory pathways, providing a basis for further exploration in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their pharmacological profiles:

Compound Name & Substituents Biological Target Key Findings References
SCH442416 : 2-(2-Furyl)-7-[3-(4-methoxyphenyl)propyl] Adenosine A2A receptor High A2A selectivity (Ki = 0.048 nM); used in Parkinson’s disease research
SCH58261 : 2-(2-Furyl)-7-(2-phenylethyl) Adenosine A2A receptor Moderate A2A affinity (Ki = 5.7 nM); improves motor function in animal models
ZM241385 : 4-(2-[7-Amino-2-(2-furyl)triazolo-triazin-5-yl]ethyl)phenol Adenosine A2A/A2B receptors Potent A2A antagonist (Ki = 1.4 nM); used in binding assays
7-(4-Bromophenyl)-9-(pyridin-4-yl) derivative Kinases (anticancer) IC50 = 0.8–2.3 µM against tumor cells; induces apoptosis via caspase-3
9-(4-Fluorophenyl)-7-(4-nitrophenyl) derivative Antimicrobial Inhibits S. aureus (MIC = 12.5 µg/mL); activity linked to nitro group

Substituent Effects on Receptor Selectivity

  • Furan vs. Pyridine : SCH442416 and ZM241385 feature a 2-furyl group , which enhances A2A receptor binding via hydrogen bonding with His264 . In contrast, the pyridin-3-yl group in the target compound may engage in π-π stacking or coordinate with metal ions in kinase active sites .
  • Alkyl vs. Aromatic Chains: The 3-(4-methoxyphenyl)propyl chain in SCH442416 increases lipophilicity, improving blood-brain barrier penetration for neurological applications .

Functional Group Impact on Activity

  • Methoxy Groups : Derivatives with para-methoxy substituents (e.g., SCH442416) show enhanced A2A affinity due to hydrophobic interactions with Phe168 .
  • Halogenated Aromatics : Bromophenyl or chlorophenyl substituents (e.g., ) improve kinase inhibition by enhancing electron-withdrawing effects and binding to ATP pockets .
  • Hydrophilic Modifications : Hydroxyl groups on phenyl rings (e.g., ) increase water solubility but reduce membrane permeability, limiting in vivo efficacy .

Anticancer Activity

The target compound’s pyridin-3-yl group may mimic ATP’s adenine moiety, enabling competitive inhibition of kinases. In vitro studies on similar derivatives show apoptosis induction via caspase-3 activation and G1/S cell cycle arrest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.